Decyl 4-hydroxy-3-methoxybenzoate

Description

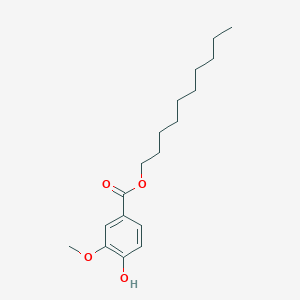

Decyl 4-hydroxy-3-methoxybenzoate (CAS RN: 69679-30-7) is an ester derivative of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with a decyl (C₁₀H₂₁) alkyl chain. Its molecular formula is C₁₇H₂₆O₃, and its SMILES notation is c1c(ccc(c1)C(OCCCCCCCCCC)=O)O . The compound features a hydroxy group at the 4-position and a methoxy group at the 3-position on the aromatic ring, which are critical for its biochemical interactions.

Properties

CAS No. |

84375-73-5 |

|---|---|

Molecular Formula |

C18H28O4 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

decyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-13-22-18(20)15-11-12-16(19)17(14-15)21-2/h11-12,14,19H,3-10,13H2,1-2H3 |

InChI Key |

ULBUCEMCRUBRLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Implications :

- Ethylvanillate demonstrated efficacy in treating disseminated histoplasmosis in clinical trials, suggesting the parent vanillate structure’s antifungal relevance .

Decyl 4-hydroxybenzoate

This compound lacks the 3-methoxy group, making it a closer analog to conventional parabens.

| Property | This compound | Decyl 4-hydroxybenzoate |

|---|---|---|

| Substituents | 4-hydroxy, 3-methoxy | 4-hydroxy |

| Molecular Formula | C₁₇H₂₆O₃ | C₁₇H₂₆O₃ |

| Molecular Weight (g/mol) | 278.39 | 278.39 |

| Key Applications | Pharmaceutical candidate | Preservative potential |

Functional Differences :

- The absence of the 3-methoxy group in decyl 4-hydroxybenzoate may reduce hydrogen-bonding capacity, altering antimicrobial specificity compared to its methoxy-containing counterpart .

- Parabens (shorter-chain analogs) are widely used as preservatives, but longer chains like decyl may exhibit lower cytotoxicity while retaining antimicrobial activity .

Decyl Acrylate and Other Decyl Esters

Decyl acrylate (CAS RN: 2156-96-9) and methacrylates (e.g., butyl-decyl-eicosyl methacrylate) share the decyl chain but differ in the acid moiety.

| Property | This compound | Decyl Acrylate |

|---|---|---|

| Acid Moiety | Benzoate | Acrylate |

| Molecular Formula | C₁₇H₂₆O₃ | C₁₃H₂₄O₂ |

| Key Applications | Pharmacological | Polymer production |

Functional Contrast :

- Acrylates are highly reactive due to the α,β-unsaturated ester group, making them suitable for polymer synthesis rather than biomedical applications .

Hydroxybenzaldehyde Derivatives

Compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives serve as precursors in synthesizing benzoate esters.

| Property | This compound | 4-Hydroxy-3-methoxybenzaldehyde |

|---|---|---|

| Core Structure | Esterified benzoic acid | Benzaldehyde derivative |

| Key Functional Groups | Hydroxy, methoxy, ester | Hydroxy, methoxy, aldehyde |

| Applications | Drug development | Intermediate in synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.